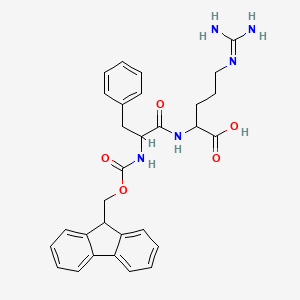

Fmoc-DL-Phe-DL-Arg-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-DL-Phe-DL-Arg-OH : est un composé synthétique utilisé principalement dans la synthèse peptidique. Le composé est constitué de fluorenylméthyloxycarbonyl (Fmoc) comme groupe protecteur, ainsi que des acides aminés phénylalanine (Phe) et arginine (Arg). Le groupe Fmoc est largement utilisé dans la synthèse peptidique en phase solide (SPPS) en raison de sa stabilité en milieu acide et de sa facilité d'élimination en milieu basique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de Fmoc-DL-Phe-DL-Arg-OH implique généralement les étapes suivantes :

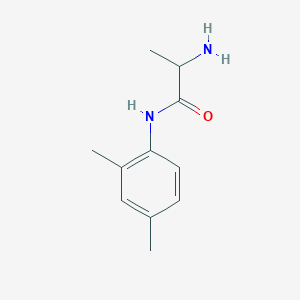

Protection par Fmoc : Le groupe Fmoc est introduit sur le groupe amine de la phénylalanine à l'aide de chlorure de fluorenylméthyloxycarbonyl (Fmoc-Cl) en présence d'une base telle que le bicarbonate de sodium.

Déprotection : Le groupe Fmoc est éliminé à l'aide d'une solution de pipéridine dans le N,N-diméthylformamide (DMF).

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Les synthétiseurs peptidiques automatisés sont souvent utilisés pour rationaliser le processus, garantissant un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions :

Substitution : Le groupe Fmoc peut être substitué par d'autres groupes protecteurs ou groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène (H2O2) ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Différents nucléophiles en fonction de la substitution souhaitée.

Principaux produits :

Oxydation : Dérivés de la citrulline.

Réduction : Peptides réduits avec des groupes thiol libres.

Substitution : Peptides avec des groupes protecteurs ou des groupes fonctionnels modifiés.

Applications de la recherche scientifique

Chimie : this compound est utilisé dans la synthèse de peptides et de protéines complexes. Il sert de brique de base dans la SPPS, permettant la création de peptides personnalisés pour la recherche et les applications industrielles .

Biologie : En recherche biologique, this compound est utilisé pour étudier les interactions protéine-protéine, les interactions enzyme-substrat et d'autres processus biochimiques. Il est également utilisé dans le développement de médicaments à base de peptides .

Médecine : Le composé est utilisé dans le développement de peptides thérapeutiques et de vaccins à base de peptides. Il est également utilisé dans les tests diagnostiques et les techniques d'imagerie .

Industrie : This compound est utilisé dans la production de matériaux à base de peptides, tels que les hydrogels et les nanomatériaux, pour diverses applications industrielles .

Mécanisme d'action

Le mécanisme d'action de this compound implique principalement son rôle de brique de base dans la synthèse peptidique. Le groupe Fmoc protège le groupe amine de la phénylalanine pendant le processus de synthèse, empêchant les réactions secondaires indésirables. Une fois la chaîne peptidique assemblée, le groupe Fmoc est éliminé, permettant au groupe amine libre de participer à de nouvelles réactions .

Applications De Recherche Scientifique

Chemistry: Fmoc-DL-Phe-DL-Arg-OH is used in the synthesis of complex peptides and proteins. It serves as a building block in SPPS, allowing for the creation of custom peptides for research and industrial applications .

Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes. It is also employed in the development of peptide-based drugs .

Medicine: The compound is used in the development of therapeutic peptides and peptide-based vaccines. It is also utilized in diagnostic assays and imaging techniques .

Industry: this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various industrial applications .

Mécanisme D'action

The mechanism of action of Fmoc-DL-Phe-DL-Arg-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of phenylalanine during the synthesis process, preventing unwanted side reactions. Once the peptide chain is assembled, the Fmoc group is removed, allowing the free amino group to participate in further reactions .

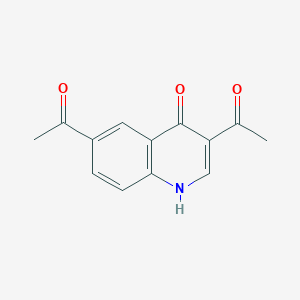

Comparaison Avec Des Composés Similaires

Composés similaires :

Fmoc-L-Phe-L-Arg-OH : Structure similaire, mais avec des acides aminés de configuration L.

Fmoc-D-Phe-D-Arg-OH : Structure similaire, mais avec des acides aminés de configuration D.

Fmoc-Lys(Boc)-OH : Un autre acide aminé protégé par Fmoc utilisé dans la synthèse peptidique.

Unicité : Fmoc-DL-Phe-DL-Arg-OH est unique en raison de sa combinaison d'acides aminés de configuration D et L, offrant des propriétés structurales et fonctionnelles distinctes. Cette double configuration peut influencer la conformation du peptide et son activité biologique, ce qui le rend précieux pour des applications de recherche et industrielles spécifiques .

Propriétés

IUPAC Name |

5-(diaminomethylideneamino)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N5O5/c31-29(32)33-16-8-15-25(28(37)38)34-27(36)26(17-19-9-2-1-3-10-19)35-30(39)40-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-26H,8,15-18H2,(H,34,36)(H,35,39)(H,37,38)(H4,31,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYSKDDWEYRSIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[7-(4-methoxyphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]naphthylcarboxamid e](/img/structure/B12120618.png)

![Methyl 7-acetyloxy-5-benzoyloxy-4a-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12120620.png)

![7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-phenylmethoxyphenyl)-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B12120639.png)

![2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide](/img/structure/B12120669.png)

![2-amino-N,1-bis(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120672.png)

![1-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12120689.png)

![N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)propanamide](/img/structure/B12120696.png)